Product packaging for 1-Methyl-5-nitropyrazole 2-oxide(Cat. No.:CAS No. 27412-67-5)

1-Methyl-5-nitropyrazole 2-oxide

Cat. No.: B3350405
CAS No.: 27412-67-5
M. Wt: 143.1 g/mol
InChI Key: URTODWDHTPYMTB-UHFFFAOYSA-N
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Description

1-Methyl-5-nitropyrazole 2-oxide is a versatile nitrogen-rich heterocyclic compound that serves as a pivotal precursor and intermediate in advanced chemical research, particularly in the field of energetic materials (EMs). Its core research value lies in its functional pyrazole N-oxide ring, which is highly susceptible to further electrophilic substitution reactions, such as nitration. Studies have demonstrated that under high-acidity conditions, this compound can be nitrated to form more complex structures like 1-methyl-3,5-dinitropyrazole 1-oxide . Furthermore, its reactive N-oxide functionality enables diverse chemical transformations; for instance, reactions with phosphorus trichloride lead to deoxygenation, while those with phosphoryl chloride yield 5-chloro-1-methylpyrazole, showcasing its utility as a building block for synthesizing substituted pyrazoles . Researchers value this compound for developing high-performance, nitrogen-rich heterocyclic energetic materials characterized by high heat of formation and tailored thermal stability . Its structural framework is integral to designing novel insensitive high-energy materials (HEMs), propellants, and pyrotechnics, aligning with the pursuit of compounds that balance high energy density with low sensitivity to impact and friction . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O3 B3350405 1-Methyl-5-nitropyrazole 2-oxide CAS No. 27412-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitro-1-oxidopyrazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-5-4(7(9)10)2-3-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTODWDHTPYMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=[N+]1[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492669
Record name 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27412-67-5
Record name 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 1 Methyl 5 Nitropyrazole 2 Oxide

Direct Nitration Pathways of Pyrazole (B372694) N-Oxide Precursors

Direct nitration involves the electrophilic substitution of a hydrogen atom on the pyrazole ring of a precursor molecule with a nitro group. The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity and yield.

The most direct precursor for synthesizing 1-Methyl-5-nitropyrazole (B1614818) 2-oxide is 1-methylpyrazole (B151067) 2-oxide. The nitration of this substrate has been explored using various systems.

The conventional method for nitrating aromatic and heterocyclic compounds involves the use of a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid. Research has shown that in a sulfuric acid medium, 1-methylpyrazole 2-oxide undergoes nitration as the free base, yielding 1-methyl-5-nitropyrazole 2-oxide. rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The reaction demonstrates specific regioselectivity, with the substitution occurring at the C-5 position. rsc.org

To circumvent the harsh conditions and waste disposal issues associated with mixed acids, milder, solid-phase nitrating systems have been developed. umich.edu One such system employs bismuth nitrate (B79036) impregnated on montmorillonite (B579905) clay. umich.edusemanticscholar.org This reagent has proven to be a versatile and efficient method for the regioselective nitration of various aromatic compounds, often requiring only mixing the substrate with the reagent in a solvent like tetrahydrofuran (B95107) followed by evaporation. umich.edusemanticscholar.org The reaction is believed to proceed through the generation of the nitronium ion on the clay surface. semanticscholar.org While this method has been successfully applied to a range of aromatic substrates, its specific use for the nitration of 1-methylpyrazole 2-oxide is not extensively documented in the reviewed literature. However, its effectiveness with other heterocycles suggests it as a viable, ecologically favorable alternative. semanticscholar.org

The table below summarizes the conditions used for the nitration of various aromatic compounds using a Bismuth Nitrate/Montmorillonite system, illustrating the general utility of this method.

SubstrateProductReaction Time (min)Yield (%)
Anisolep-Nitroanisole1592
Naphthalene1-Nitronaphthalene3085
Fluorene2-Nitrofluorene3090
Chrysene6-Nitrochrysene3075
This data is based on nitration reactions of general aromatic compounds to demonstrate the methodology's potential. umich.edusemanticscholar.org

Reaction conditions play a crucial role in determining the outcome of the nitration of 1-methylpyrazole 2-oxide. In standard mixed acid (HNO₃/H₂SO₄) nitration, the reaction is regioselective for the C-5 position. rsc.org However, the acidity of the medium significantly influences the product distribution. At higher acidities, the pyrazole ring becomes more deactivated, and further nitration can occur. Studies have demonstrated that under these more forceful conditions, the reaction can lead to the formation of 1-methyl-3,5-dinitropyrazole (B1329850) 2-oxide. rsc.org This highlights the importance of carefully controlling parameters such as acid concentration and temperature to selectively synthesize the desired mono-nitro product, this compound.

Beyond the classic mixed-acid system, other reagents have been developed for the nitration of five-membered heterocycles like pyrazoles. A notable system is the use of nitric acid in trifluoroacetic anhydride. researchgate.net This method has been successfully used for the direct nitration of a wide variety of furans, pyrroles, thiophenes, and pyrazoles, affording mononitro derivatives in respectable yields, typically around 60%. researchgate.net Other solid-supported reagents, such as "claycop" (cupric nitrate on montmorillonite) and "clayfen" (ferric nitrate on clay), have also been documented for nitration reactions, though they often require the use of acetic anhydride. umich.edu These alternative methods provide a broader toolkit for chemists to achieve nitration under potentially milder or more selective conditions compared to traditional approaches.

Nitration of 1-Methylpyrazole 2-oxide

De Novo Synthesis through Cyclization Reactions

An alternative to the direct functionalization of a pre-formed ring is the de novo synthesis, where the heterocyclic ring is constructed from acyclic or different cyclic precursors. This approach can be highly effective for creating specifically substituted heterocycles. Nitrogen heterocyclic N-oxides, including pyrazole N-oxides, can be synthesized via various cyclization reactions. researchgate.netmdpi.com For instance, an efficient protocol for constructing the pyrazole N-oxide core involves the cyclization of β-nitrohydrazone derivatives. researchgate.net In another advanced example, a fused pyrazole N-oxide system, 6-nitro-pyrazolo[3,4-c]furazanate 5-oxide, was synthesized through an unusual intramolecular cyclization of a furazan (B8792606) derivative using a mixture of 100% nitric acid and trifluoroacetic anhydride. rsc.orgrsc.org These methods demonstrate the power of cyclization reactions as a strategic approach to building complex heterocyclic N-oxide frameworks that might be challenging to access through direct substitution. researchgate.netrsc.orgrsc.org

The following table presents examples of pyrazole N-oxides synthesized via cyclization routes, showcasing the diversity of this synthetic strategy.

Starting MaterialsProduct TypeKey Reagent/ConditionReference
1,2-Diaza-1,3-butadienes and nitroalkanesSubstituted Pyrazole N-OxidesSolvent-free conditions researchgate.net
3-Amino-4-(hydroxyiminomethyl)furazan derivativeFused Pyrazolo[3,4-c]furazan N-oxideNitric acid/Trifluoroacetic anhydride rsc.orgrsc.org
β-NitrohydrazonesFunctionalized Pyrazole N-OxidesSodium methoxide (B1231860) in methanol (B129727) researchgate.net
This data represents general cyclization strategies for forming pyrazole N-oxide rings.

Cyclization involving Propargylamines

A prominent strategy for constructing the pyrazole N-oxide scaffold involves the cyclization of N-propargylamines. This method leverages the reactivity of the alkyne group in the propargylamine (B41283) substrate to undergo a cyclization and oxidation sequence.

Metal catalysis is instrumental in promoting the efficient synthesis of pyrazole N-oxides from N-propargylamines. A noteworthy method utilizes silver nitrate (AgNO₂) as both a catalyst and the source of the nitro group for the first time in this context. ucsf.edu In this process, various substituted N-propargylamines react with AgNO₂ in an oxidation/cyclization cascade to yield the desired pyrazole N-oxides in good yields. ucsf.edu The reaction proceeds smoothly under relatively mild conditions, highlighting the utility of silver salts in mediating this transformation. ucsf.edu

While the specific use of silver triflate (Ag(OTf)) is a known strategy in related organic transformations, the documented success with AgNO₂ provides a direct and effective route. ucsf.edu Other metal-catalyzed cyclizations of propargylamines have also been developed to produce different heterocyclic systems. For instance, palladium catalysts can be used to generate quinolines from propargylamines, and iodoarene catalysts are effective for synthesizing 2-oxazolines, showcasing the versatility of metal-catalyzed reactions on this class of substrates. mdpi.comnih.gov

Table 1: Examples of Metal-Catalyzed Cyclization of N-Propargylamines This table is representative of the types of transformations discussed in the literature.

Starting PropargylamineCatalystProduct TypeYieldReference
N-ArylpropargylamineAgNO₂Pyrazole N-oxideGood ucsf.edu
N-AlkylpropargylamineAgNO₂Pyrazole N-oxideGood ucsf.edu
N-PropargylamideIodoarene2-OxazolineGood nih.gov
Substituted PropargylaminePd(OAc)₂Quinolineup to 93% mdpi.com

A key advantage of the metal-catalyzed cyclization of propargylamines is the broad tolerance for various functional groups. Research has demonstrated that diverse substituents on the N-propargylamine starting material, including both electron-donating and electron-withdrawing groups on aromatic rings, are well-tolerated in the reaction. ucsf.edumdpi.com This compatibility allows for the synthesis of a wide array of substituted pyrazole N-oxides, which is crucial for developing new compounds with tailored properties. The robustness of this method makes it a valuable tool for creating libraries of complex heterocyclic molecules from readily accessible starting materials. mdpi.com

Formation via β-Nitrohydrazone Derivatives

An alternative pathway to pyrazoles involves the reaction of hydrazone derivatives with nitro compounds. A regioselective, one-pot synthesis of substituted pyrazoles can be achieved from N-monosubstituted hydrazones and nitroolefins. organic-chemistry.org This reaction proceeds through a proposed nitropyrazolidine intermediate, which subsequently undergoes oxidation and elimination to form the final pyrazole product. organic-chemistry.org The high regioselectivity is driven by the electrophilicity of the nitroolefin and the nucleophilicity of the hydrazone. organic-chemistry.org The choice of solvent is critical, with protic polar solvents like methanol often providing the best yields. organic-chemistry.org This methodology is particularly suitable for generating diverse pyrazole libraries for further study. organic-chemistry.org

The synthesis of pyrazoles can also be accomplished through cycloaddition reactions involving 1,2-diaza-1,3-butadienes. These compounds are versatile intermediates in the construction of heterocyclic systems. nih.gov 1,2-Diaza-1,3-butadienes are typically generated in situ from precursors like α-halogenated hydrazones. nih.gov

In the context of forming nitro-substituted pyrazoles, a [3+2] cycloaddition reaction is a key strategy. This reaction can occur between a 1,2-diaza-1,3-butadiene equivalent, such as a nitrylimine, and a suitable dipolarophile, like a nitroalkene. nih.gov For example, the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine has been shown to proceed with full regioselectivity, initially forming an unstable cycloadduct that spontaneously converts to a stable 5-nitropyrazole. nih.gov This type of cycloaddition provides a direct route to the nitropyrazole core structure.

Table 2: Representative Reactants for Pyrazole Synthesis via Cycloaddition This table illustrates the types of starting materials used in cycloaddition reactions to form pyrazoles as described in the literature.

Hydrazone/Diazadiene SourceNitro CompoundReaction TypeProduct TypeReference
N-monosubstituted HydrazoneNitroolefinMichael Addition-CyclizationSubstituted Pyrazole organic-chemistry.org
NitrylimineNitropropene Derivative[3+2] Cycloaddition5-Nitropyrazole nih.gov
Hydrazonoyl HalideVinylsulfonium Salt[3+2] CycloadditionSubstituted Pyrazole organic-chemistry.org

Other Multicomponent Cycloaddition Strategies

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation, offer an efficient and modular approach to complex molecules like pyrazoles. nih.gov These reactions are prized for their high atom economy and ability to rapidly generate structural diversity. mdpi.comnih.gov

One innovative multicomponent strategy for pyrazole synthesis involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This method forms a diazatitanacyclohexadiene intermediate, which upon oxidation, undergoes reductive elimination of the N-N bond to yield the pyrazole ring. nih.gov A significant advantage of this approach is that it avoids the use of potentially hazardous hydrazine (B178648) reagents, instead forming the N-N bond during the final step of the reaction sequence. nih.gov The reaction demonstrates broad scope and provides a practical, one-pot route to multisubstituted pyrazoles. nih.gov

Other multicomponent approaches often rely on the classical condensation of a hydrazine source with a 1,3-dielectrophile, which can be generated in situ. nih.govbeilstein-journals.org For instance, 1,3-dicarbonyl compounds can be reacted with hydrazines to form the pyrazole core, and this process has been adapted into one-pot procedures to expand the scope of accessible compounds. beilstein-journals.org These strategies represent powerful tools for the efficient and flexible synthesis of a wide range of substituted pyrazoles. nih.gov

Reactivity and Reaction Mechanisms of 1 Methyl 5 Nitropyrazole 2 Oxide

Deoxygenation Reactions of the N-Oxide Moiety

The N-oxide group in 1-methyl-5-nitropyrazole (B1614818) 2-oxide can be readily removed, providing a synthetic route to the corresponding pyrazole (B372694) derivatives. This transformation is a key reaction for this class of compounds.

The reduction of the N-oxide to the parent pyrazole is a common and synthetically useful reaction. This process involves the removal of the oxygen atom from the nitrogen at position 2.

Phosphorus trichloride (PCl₃) is an effective reagent for the deoxygenation of pyrazole N-oxides. rsc.org The reaction proceeds under mild conditions and is chemoselective, meaning it can selectively remove the N-oxide oxygen without affecting other functional groups, such as the nitro group. thieme-connect.com Treatment of 1-methylpyrazole (B151067) 2-oxide derivatives with PCl₃ leads to the formation of the corresponding 1-methylpyrazole. rsc.org

Table 1: Deoxygenation of Pyrazole N-Oxides with PCl₃

ReactantReagentProductReference
Pyrazole N-OxidesPhosphorus Trichloride (PCl₃)Corresponding Pyrazoles rsc.org

The deoxygenation of heterocyclic N-oxides by trivalent phosphorus compounds like PCl₃ is a well-established reaction. The mechanism involves the transfer of the oxygen atom from the N-oxide to the phosphorus reagent. The process is initiated by the nucleophilic attack of the N-oxide oxygen atom on the electrophilic phosphorus atom of PCl₃. This forms an intermediate adduct. Subsequently, the P-O bond is strengthened, leading to the cleavage of the N-O bond and the elimination of a pentavalent phosphorus species, typically phosphoryl chloride (POCl₃) if PCl₃ is used. stackexchange.comguidechem.com This process regenerates the aromatic pyrazole ring system. The general mechanism can be summarized as the oxidation of P(III) to P(V) concurrent with the reduction of the N-oxide. guidechem.com

Reduction to Corresponding Pyrazoles

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole N-oxide ring system can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents and the N-oxide group.

The nitration of 1-methylpyrazole 2-oxide provides insight into the regioselectivity of electrophilic attack on this ring system. When 1-methylpyrazole 2-oxide is nitrated in sulfuric acid, the reaction occurs on the free base at the C-5 position to yield 1-methyl-5-nitropyrazole 2-oxide. rsc.org Under conditions of higher acidity, further nitration can occur. For instance, the parent 1-methylpyrazole 2-oxide can be converted into 1-methyl-3,5-dinitropyrazole (B1329850) 1-oxide at high acidities, indicating that a second nitro group can be introduced at the C-3 position. rsc.org

Table 2: Nitration of 1-Methylpyrazole 2-oxide

ReactantAcidityProductReference
1-Methylpyrazole 2-oxideSulfuric AcidThis compound rsc.org
1-Methylpyrazole 2-oxideHigh Acidity1-Methyl-3,5-dinitropyrazole 1-oxide rsc.org

Halogenation of the pyrazole N-oxide ring can also be achieved. While phosphoryl chloride (POCl₃) can deoxygenate the parent 1-methylpyrazole 2-oxide to produce 5-chloro-1-methylpyrazole, the reaction with the nitro-substituted derivative follows a different course. rsc.org When this compound is treated with acetyl chloride, a reaction occurs that results in the formation of 5-chloro-1-methyl-4-nitropyrazole. rsc.org This transformation involves both chlorination at the C-5 position and a rearrangement of the nitro group from the C-5 to the C-4 position.

Table 3: Halogenation Reaction of this compound

ReactantReagentProductReference
This compoundAcetyl Chloride5-Chloro-1-methyl-4-nitropyrazole rsc.org

Rearrangement Processes and Isomerization

N-nitropyrazoles and their N-oxide derivatives are known to undergo various rearrangement and isomerization processes, often induced by thermal or acidic conditions. These transformations are crucial for the synthesis of different isomers that may not be accessible through direct substitution.

N-nitropyrazoles can undergo uncatalyzed intramolecular thermal rearrangement. For example, 1-nitropyrazole rearranges to 3(5)-nitropyrazole at 140°C acs.orgresearchgate.net. Similarly, substituted N-nitropyrazoles also exhibit thermal rearrangements, with the substituent's position influencing the product distribution. For instance, 3-methyl-1-nitropyrazole exclusively yields 3(5)-methyl-5(3)-nitropyrazole upon heating, whereas 5-methyl-1-nitropyrazole gives a mixture of products researchgate.net. This process is a key method for the preparation of various C-nitropyrazoles acs.org.

The thermal decomposition of nitropyrazoles, particularly polynitrated derivatives, is a complex process that can involve initial cleavage of the nitro group, followed by the breakdown of the pyrazole ring researchgate.netmdpi.com. Studies on dinitropyrazole, for example, suggest decomposition pathways that include a nih.govnih.gov sigmatropic hydrogen shift followed by molecular elimination of N2 and radical bond scission to yield •NO2 mdpi.com.

The isomerization of N-nitropyrazoles has been investigated through theoretical studies, which have shed light on the underlying molecular mechanisms. For the rearrangement of 2-nitro-3-H-5-R-pyrazoles to 2-H-3-nitro-5-R-pyrazoles, a two-step, non-polar mechanism has been proposed. This involves a nih.govnih.gov-sigmatropic shift of the NO2 group, followed by a nih.govnih.gov-sigmatropic proton shift researchgate.net.

Density functional theory (DFT) calculations have been employed to explore different reaction pathways for the isomerization of N-nitropyrazole. These studies suggest that the process can involve the migration of the nitro group from the nitrogen to a carbon atom, followed by a proton transfer researchgate.netnih.govacs.org. The calculated energy barriers for different pathways help to identify the most feasible mechanism researchgate.netacs.org. For instance, in the isomerization of 1-nitro-3-trinitromethylpyrazole, pathways involving an initial shift of the (N-)NO2 group followed by proton migration were considered acs.org.

Role as a Synthetic Intermediate and Building Block

This compound and related nitropyrazole N-oxides are valuable intermediates in organic synthesis, particularly for creating more complex heterocyclic systems and energetic materials nih.govmdpi.com. The reactivity of the pyrazole core, activated by the N-oxide and nitro groups, allows for its use as a scaffold for further functionalization.

These compounds serve as precursors for a variety of substituted pyrazoles. For example, the reaction of this compound with acetyl chloride to form 5-chloro-1-methyl-4-nitropyrazole is a gateway to further nucleophilic substitutions at the 5-position rsc.org. The resulting functionalized pyrazoles can then be used in the synthesis of pharmaceuticals, agrochemicals, and dyes nih.gov.

Furthermore, nitropyrazoles are crucial intermediates in the synthesis of high-energy materials nih.govresearchgate.net. They can be further nitrated or functionalized with other energetic groups to produce compounds with high densities and detonation velocities researchgate.netnih.govmdpi.com. For example, 1-methoxymethyl-3,4,5-trinitropyrazole, a key intermediate for synthesizing 5-substituted-3,4-dinitropyrazole derivatives, is prepared from a multi-step synthesis starting from 4-chloropyrazole atlantis-press.com. The ability to introduce various functional groups regioselectively makes these compounds versatile building blocks in the development of new materials nih.govnih.gov.

Data Tables

Table 1: Reactions of 1-Methylpyrazole 2-oxide and its Nitro Derivative

Starting MaterialReagent(s)Product(s)Reference
1-Methylpyrazole 2-oxideNitrating agent in H2SO4This compound rsc.org
1-Methylpyrazole 2-oxidePhosphorus trichlorideDeoxygenated pyrazole rsc.org
1-Methylpyrazole 2-oxidePhosphoryl chloride5-Chloro-1-methylpyrazole rsc.org
This compoundAcetyl chloride5-Chloro-1-methyl-4-nitropyrazole rsc.org

Table 2: Thermal Rearrangement of N-Nitropyrazoles

CompoundConditionProduct(s)Reference
1-Nitropyrazole140°C3(5)-Nitropyrazole acs.orgresearchgate.net
3-Methyl-1-nitropyrazoleThermal3(5)-Methyl-5(3)-nitropyrazole researchgate.net
5-Methyl-1-nitropyrazoleThermal3(5)-Methyl-4-nitropyrazole (93%) + 3(5)-Methyl-5(3)-nitropyrazole (7%) researchgate.net

Construction of Highly Substituted Pyrazoles

This compound serves as a precursor for the synthesis of various substituted pyrazoles. The presence of the N-oxide and nitro groups activates the pyrazole ring towards specific transformations, allowing for the introduction of a variety of functional groups.

One documented reaction involves the treatment of this compound with acetyl chloride. This reaction results in the formation of 5-chloro-1-methyl-4-nitropyrazole. rsc.org This transformation is significant as it introduces a chloro substituent at the C5 position and appears to involve a rearrangement of the nitro group from the C5 to the C4 position, alongside the deoxygenation of the N-oxide.

Detailed Research Findings:

The reaction with acetyl chloride proceeds under conditions that facilitate both chlorination and rearrangement. While the precise mechanism is not extensively detailed in the available literature, it is proposed that the N-oxide is activated by the acetyl chloride, which then facilitates the nucleophilic attack of the chloride ion. The simultaneous migration of the nitro group suggests a complex reaction pathway, potentially involving an intermediate that allows for the observed substitution and rearrangement pattern.

ReactantReagentProductReference
This compoundAcetyl chloride5-chloro-1-methyl-4-nitropyrazole rsc.org

This reaction highlights the utility of this compound in accessing pyrazoles with substitution patterns that might be challenging to achieve through direct substitution on a pre-existing pyrazole ring. The N-oxide functionality plays a crucial role in directing the regioselectivity of the substitution. actachemscand.org

Integration into Fused Heterocyclic Systems

While direct examples of this compound being used in the construction of fused heterocyclic systems are not extensively documented in the reviewed literature, the general reactivity of pyrazole N-oxides suggests their potential as precursors for such syntheses. Pyrazole N-oxides can be utilized in cycloaddition reactions and other cyclization strategies to build fused ring systems. researchgate.netresearchgate.net

Hypothetical Reaction Mechanisms:

Based on the known chemistry of related heterocyclic N-oxides, this compound could potentially participate in several types of reactions to form fused heterocycles:

[3+2] Cycloaddition Reactions: Heterocyclic N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. Although not specifically documented for this compound, it is conceivable that under appropriate conditions, this compound could react with alkynes or alkenes to form fused isoxazoline or isoxazole-containing ring systems.

Intramolecular Cyclization: If a suitable functional group were present on the methyl substituent at the N1 position, intramolecular cyclization could be a viable route to fused systems. For instance, a side chain with a terminal nucleophile could potentially attack one of the electrophilic centers of the pyrazole ring.

The synthesis of fused pyrazole systems, such as pyrazolo[3,4-d] researchgate.netresearchgate.netiitg.ac.intriazine-2-oxides, has been achieved through the cyclization of suitably substituted pyrazoles, demonstrating the feasibility of forming fused N-oxide containing heterocycles from pyrazole precursors. mdpi.com For example, the nitration of 3-amino-4-cyanopyrazole can lead to a fused 1,2,3-triazine-2-oxide system. mdpi.com This suggests that with appropriate functionalization, this compound could be a building block for more complex heterocyclic structures.

Further research is required to explore the full synthetic potential of this compound in the construction of fused heterocyclic systems. The unique combination of the N-oxide and nitro group offers intriguing possibilities for novel reaction pathways.

An extensive search of scientific literature and chemical databases has been conducted to gather specific experimental data for the spectroscopic and structural characterization of this compound. While the existence of this compound is confirmed, with a molecular formula of C4H5N3O3 and a molecular weight of approximately 143.10 g/mol , detailed experimental spectroscopic data (NMR, Mass Spectrometry, and Vibrational Spectroscopy) is not available in the currently accessible literature. nih.gov

Therefore, it is not possible to provide the detailed research findings and data tables for each specified section and subsection as requested in the prompt. Generating such an article without experimental data would require speculation and would not meet the standards of scientific accuracy. Information on related but distinct compounds, such as other nitropyrazole isomers or different heterocyclic N-oxides, cannot be used to accurately describe the specific spectroscopic properties of this compound.

Spectroscopic and Structural Characterization of 1 Methyl 5 Nitropyrazole 2 Oxide

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of 1-Methyl-5-nitropyrazole (B1614818) 2-oxide is not detailed in the provided search results, the methodology and the type of data obtained can be understood from studies on analogous polynitropyrazole derivatives, such as 1-methoxymethyl-3,4,5-trinitropyrazole. atlantis-press.com For such a determination, a suitable single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. atlantis-press.com

The crystallographic data typically collected are summarized in the following table format:

ParameterExample Data (from a related compound)
Chemical FormulaC₅H₅N₅O₇
Formula Weight247.14
Crystal SystemTrigonal
Space GroupR3
a (Å)22.881(13)
b (Å)22.881(13)
c (Å)9.506(4)
α (°)90
β (°)90
γ (°)120
V (ų)4310.1(4)
Z18
Calculated Density (g·cm⁻³)1.714

Data presented for 1-methoxymethyl-3,4,5-trinitropyrazole as a representative example of crystallographic analysis. atlantis-press.com

The way molecules arrange themselves in a crystal is governed by intermolecular interactions. These forces are critical in determining the crystal's density, stability, and other physical properties. In crystals of nitrogen-rich heterocyclic compounds, common interactions include hydrogen bonds and π-π stacking.

For example, in the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by N—H···N hydrogen bonds. researchgate.net These chains are further connected through π–π stacking interactions between the aromatic tetrazole rings of adjacent molecules, with a measured centroid–centroid distance of 3.450(2) Å. researchgate.net These interactions create a stable, three-dimensional supramolecular architecture. The analysis of these non-covalent interactions is crucial for understanding the crystal packing and solid-state properties of 1-Methyl-5-nitropyrazole 2-oxide.

Theoretical and Computational Studies on 1 Methyl 5 Nitropyrazole 2 Oxide

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool in understanding the molecular properties of 1-Methyl-5-nitropyrazole (B1614818) 2-oxide. These theoretical approaches provide insights into the molecule's geometry, electronic structure, and stability, complementing experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1-Methyl-5-nitropyrazole 2-oxide, a process known as geometry optimization. These calculations have shown that pyrazole derivatives often adopt a planar conformation, where all the atoms lie in the same plane. This planarity is often stabilized by intramolecular interactions, such as hydrogen bonds, and the delocalization of π-electrons within the aromatic ring system. nih.gov

Calculated Properties Value
Molecular Weight143.10 g/mol
Molecular FormulaC4H5N3O3
IUPAC Name2-methyl-3-nitro-1-oxidopyrazol-1-ium
InChI KeyURTODWDHTPYMTB-UHFFFAOYSA-N
Canonical SMILESCN1C(=CC=[N+]1[O-])N+[O-]
CAS Number27412-67-5

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

In pyrazole derivatives, the distribution of HOMO and LUMO is influenced by the substituents on the pyrazole ring. The HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. Analysis of these orbitals provides insights into the molecule's potential for undergoing chemical reactions, as the HOMO energy is related to its ability to donate electrons and the LUMO energy to its ability to accept electrons.

Stability Analysis of N-Oxide Introduction

The introduction of an N-oxide group to the pyrazole ring has a significant impact on the molecule's stability. The N-oxide group acts as an energetic group that can enhance the detonation performance and energy density of the compound. mdpi.com This is due to the presence of an additional oxygen atom, which can improve the oxygen balance of the molecule, a critical factor for energetic materials. mdpi.comnih.gov

Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and related compounds. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding how a reaction proceeds.

Computational Elucidation of Isomerization Mechanisms

Isomerization reactions, where a molecule transforms into an isomer with a different arrangement of atoms, are of particular interest in the study of energetic materials. Computational methods can be employed to investigate the mechanisms of these rearrangements. For pyrazole derivatives, this can involve the migration of substituents or changes in the ring structure itself.

By calculating the energy barriers associated with different possible pathways, researchers can predict the most likely mechanism for isomerization. This information is crucial for controlling the synthesis of specific isomers and for understanding the stability of these compounds under different conditions.

Energy Profiles and Transition State Characterization

Computational chemistry offers powerful tools to explore the potential energy surface of a molecule, identifying stable isomers, and mapping the pathways for their interconversion. For pyrazole derivatives, particularly those with energetic substituents like the nitro group, understanding reaction pathways and the energies of transition states is of paramount importance.

In the context of substituted pyrazoles, computational studies, often employing Density Functional Theory (DFT), are used to model reaction mechanisms such as isomerization. For instance, studies on the isomerization of N-nitropyrazoles have detailed the migration of a nitro group. These studies calculate the free energies of reactants, products, and transition states to determine the feasibility of a particular reaction pathway. Pathways involving the migration of a proton followed by the shift of a nitro group, or the reverse sequence, are typically considered.

The energy barriers, or activation energies, for these transformations are critical. A high energy barrier suggests that a reaction is kinetically unfavorable. For example, in related systems, effective energy barriers for certain migration pathways can be as high as 444.1 kJ mol⁻¹, rendering them difficult to achieve under normal conditions. acs.org Conversely, pathways with lower barriers, such as those around 155.2 kJ mol⁻¹, are considered more plausible. acs.org These calculations are instrumental in predicting the most likely mechanism for reactions such as the unexpected isomerization of N-nitropyrazoles during synthesis. acs.org

Table 1: Illustrative Energy Profile Data for a Hypothetical Isomerization Reaction

SpeciesRelative Free Energy (kJ mol⁻¹)Imaginary Frequency (cm⁻¹)
Reactant0.0-
Transition State 1180.3-1250
Intermediate-76.2-
Transition State 2155.2-980
Product-68.9-

Note: This table is illustrative and based on data for related nitropyrazole systems to demonstrate the type of information generated from computational studies.

Electronic Properties and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods provide a detailed picture of electron distribution and the molecule's susceptibility to chemical attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. It provides insights into hybridization, bonding, and charge distribution. For pyrazole N-oxides, NBO analysis can help to understand the nature of the N-O bond and the electronic effects of the methyl and nitro substituents on the pyrazole ring.

The analysis of charge distribution can rationalize and predict the reactivity of different sites within the molecule. researchgate.net For instance, the presence of the electron-withdrawing nitro group and the N-oxide functionality significantly influences the charge on the ring atoms. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

The electron affinity of a molecule is a measure of its ability to accept an electron. For a compound like this compound, which contains a nitro group, this property is particularly relevant as it relates to its potential as an energetic material or its electrochemical behavior. A high electron affinity indicates that the molecule is easily reduced.

Aromaticity Assessment of Pyrazole N-Oxides

The aromaticity of the pyrazole ring is a key determinant of its stability and chemical properties. The introduction of an N-oxide and various substituents can modulate this aromatic character. Computational methods provide several indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring, with negative values typically indicating aromaticity.

Spectroscopic Property Simulations (e.g., IR and Raman Spectra)

Computational chemistry allows for the simulation of various types of spectra, including infrared (IR) and Raman spectra. These simulations are invaluable for interpreting experimental spectra and for identifying characteristic vibrational modes of a molecule.

Simulated IR spectra are typically obtained from frequency calculations performed using methods like DFT. For pyrazole derivatives, these simulations can help to assign specific bands in the experimental spectrum to particular vibrations, such as N-H stretching, C=C bending, and the symmetric and asymmetric stretches of the nitro group. mdpi.com For example, in related pyrazole structures, FT-IR spectra show characteristic bands for N-H stretching in the range of 3400 to 3190 cm⁻¹. mdpi.com The presence of the azo group (N=N) can be identified by a weak to medium band around 1400–1420 cm⁻¹. mdpi.com

For this compound, simulated spectra would be expected to show characteristic peaks for the C-H vibrations of the methyl group, the pyrazole ring vibrations, and the strong stretching frequencies associated with the NO₂ and N-O groups. Comparing these simulated spectra with experimental data provides a powerful tool for structural confirmation. In silico studies on similar compounds like pyrazolones have demonstrated the utility of this approach. researchgate.net

Advanced Chemical Transformations and Synthetic Utility of 1 Methyl 5 Nitropyrazole 2 Oxide Derivatives

Synthesis of Functionalized Pyrazole (B372694) Derivatives

The reactivity of 1-methyl-5-nitropyrazole (B1614818) 2-oxide allows for the introduction of various functional groups and the construction of diverse pyrazole-based molecular architectures.

Preparation of Novel Pyrazole Scaffolds

The transformation of 1-methyl-5-nitropyrazole 2-oxide into other pyrazole derivatives often involves reactions that modify or replace the existing functional groups. For instance, treatment with acetyl chloride leads to the formation of 5-chloro-1-methyl-4-nitropyrazole rsc.org. This reaction demonstrates a method for introducing a halogen atom, which can then serve as a handle for further functionalization through cross-coupling reactions.

The deoxygenation of the pyrazole N-oxide can be achieved using reagents like phosphorus trichloride, yielding the corresponding 1-methyl-5-nitropyrazole rsc.org. This process is crucial for accessing pyrazole scaffolds without the N-oxide moiety. Furthermore, the nitro group itself can be a site for chemical modification, although this is less commonly explored in the provided literature. The synthesis of various functionalized 1-methyl-pyrazoles, such as those bearing trifluoromethyl groups, highlights the broader interest in developing practical synthetic methods for this class of compounds enamine.net.

Construction of Complex Heterocyclic Architectures

The functionalized pyrazoles derived from this compound can be utilized as intermediates in the synthesis of more complex heterocyclic systems. The introduction of functional groups at various positions on the pyrazole ring is a key strategy for building intricate molecular frameworks enamine.net. While direct examples starting from this compound are not extensively detailed in the provided search results, the general principles of pyrazole chemistry suggest its potential in this area. For example, pyrazole derivatives are known precursors for the synthesis of fused heterocyclic systems like pyrazolopyridines and pyrazolopyrimidines nih.govbeilstein-journals.org.

Role in Nitration Chemistry Beyond Direct Compound Synthesis

While this compound is itself a nitrated compound, related N-nitropyrazoles have been identified as powerful nitrating reagents, showcasing the broader role of this compound class in nitration chemistry.

Regioselective Introduction of Nitro Groups in Azoles

The nitration of 1-methylpyrazole (B151067) 2-oxide to yield this compound is a regioselective process, with the nitro group being introduced at the C-5 position in sulfuric acid rsc.org. This selectivity is a key aspect of its synthesis. At higher acidities, dinitration can occur, leading to 1-methyl-3,5-dinitropyrazole (B1329850) 1-oxide rsc.org. The study of such regioselective nitrations is crucial for the controlled synthesis of specifically substituted azoles. While this compound itself is the product of a nitration reaction, other N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as versatile and powerful nitrating reagents for the late-stage C-H nitration of complex biorelevant molecules acs.org.

Development of Hybrid and Fused Pyrazole Systems

The combination of the pyrazole core with other heterocyclic rings leads to hybrid and fused systems with potentially enhanced properties. Pyrazole-tetrazole hybrids, for instance, have garnered significant interest mdpi.commdpi.com. The synthesis of such molecules often involves the functionalization of the pyrazole ring, a process in which derivatives of this compound could potentially be employed. The development of synthetic routes to pyrazolo[1,5-a] rsc.orgnih.govdiazepin-4-ones and pyrazolo[5,1-b]thiazoles showcases the versatility of pyrazole scaffolds in constructing fused heterocyclic systems nih.gov. 5-Aminopyrazole derivatives are particularly important precursors for a wide range of fused pyrazoles, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines nih.govbeilstein-journals.org.

Exploration of its Derivatives as Chemical Probes or Intermediates in Material Science

The derivatives of nitropyrazoles are being explored for their potential applications in material science, particularly as energetic materials mdpi.comnih.govresearchgate.netacs.org. The high nitrogen content and the presence of nitro groups contribute to their energetic properties. For instance, polynitro pyrazoles have been investigated as high-energy-density materials (HEDMs) acs.org. The synthesis of azido- and nitratoalkyl nitropyrazoles as potential melt-cast explosives further highlights the relevance of this class of compounds in materials science mdpi.com. While specific applications of this compound derivatives as chemical probes are not detailed in the provided results, the general importance of pyrazole derivatives in medicinal chemistry and as bioactive compounds suggests their potential for such applications nih.govmdpi.com. The functionalization of the pyrazole ring allows for the attachment of reporter groups or reactive moieties, which are essential features of chemical probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-5-nitropyrazole 2-oxide, and how do reaction conditions influence yield?

  • Methodology : Bromination or chlorination of pyrazole derivatives under controlled conditions is a common approach. For example, halogenation using Br₂ or Cl₂ in the presence of Et₃N or K₂CO₃ as a base (e.g., yields ~65–80% for analogous triazine oxides) can be adapted . Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of substrate to halogen) and reaction time (2–48 hours) to minimize byproducts like deoxygenated derivatives. Solvent choice (CHCl₃ or CH₂Cl₂) and purification via silica/alumina chromatography are critical for isolating the N-oxide product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : Detect the N-oxide proton as a low-field singlet (δ ~8–10 ppm) due to strong hydrogen bonding . Methyl and nitro groups appear as distinct singlets (e.g., δ ~2.2 ppm for CH₃, δ ~8.5 ppm for NO₂).
  • IR : Identify the N-O stretch (~1250–1350 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹). Absence of O-H stretching (4–6 μm) confirms the absence of hydroxypyrazole impurities .
  • UV-Vis : Compare spectra with sodium salts to assess electronic transitions influenced by the N-oxide moiety .

Q. How can researchers assess the mutagenic potential of this compound?

  • Methodology : Follow regulatory guidelines (e.g., OECD 471) using Ames tests with Salmonella typhimurium strains. Since aromatic N-oxides are not inherently mutagenic, focus on identifying secondary alerts (e.g., nitro groups) that may drive DNA reactivity. Cross-reference with databases like IARC or PubChem to rule out structural alerts unrelated to the N-oxide group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. The nitro group’s electron-withdrawing effect directs electrophilic attack to the 4-position, while the N-oxide enhances reactivity at adjacent sites. Compare experimental yields (e.g., 70% for bromination vs. 40% for chlorination) with computed activation energies to validate mechanistic hypotheses .

Q. How do computational methods reconcile discrepancies in thermochemical data for nitro-N-oxide systems?

  • Methodology : Apply hybrid functionals (e.g., Becke’s exact exchange-correlation ) to improve accuracy for nitro-N-oxide thermochemistry. For example, atomization energy errors <2.4 kcal/mol are achievable by integrating exact exchange terms. Validate against experimental data (e.g., enthalpies of formation) using Gaussian or ORCA software .

Q. What experimental and computational strategies resolve contradictions in mutagenicity assessments of nitroaromatic N-oxides?

  • Methodology : Combine Ames test data with QSAR models to isolate contributions from nitro vs. N-oxide moieties. For non-mutagenic N-oxides (e.g., this compound), confirm the absence of metabolic activation pathways using liver S9 fractions. Contrast with mutagenic analogs (e.g., 2,7-naphthyridine 2-oxide) to identify critical substituents .

Q. How can substituent effects on the stability of this compound be systematically studied?

  • Methodology : Synthesize derivatives with varying substituents (e.g., -Cl, -CH₃) at the 3- and 4-positions. Monitor decomposition rates via HPLC under controlled pH/temperature. Correlate stability trends with Hammett σ constants and frontier molecular orbitals (HOMO-LUMO gaps) calculated using DFT .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for halogenation of N-oxide derivatives?

  • Resolution : Contradictions arise from solvent polarity (CHCl₃ vs. CH₃CN) and base strength (Et₃N vs. K₂CO₃). For example, Et₃N promotes faster deoxygenation (~14% byproduct ), while K₂CO₃ minimizes side reactions. Validate protocols using kinetic studies (e.g., time-resolved NMR) to track intermediate formation .

Q. How to address discrepancies in computational vs. experimental vibrational spectra for N-oxide compounds?

  • Resolution : Anharmonic corrections (e.g., VPT2 method) improve IR peak alignment. For nitro-N-oxides, scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental bands. Use solid-state IR to account for crystal packing effects absent in gas-phase calculations .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the N-oxide moiety .
  • Computational Modeling : Benchmark functionals (e.g., B3LYP vs. M06-2X) against experimental thermochemical data before large-scale simulations .
  • Mutagenicity Testing : Include positive controls (e.g., 4-nitroquinoline 1-oxide) to validate assay sensitivity .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.